molecular formula C11H14ClF2NO B1429832 4-(3,5-Difluorophenoxy)piperidine hydrochloride CAS No. 900512-09-6

4-(3,5-Difluorophenoxy)piperidine hydrochloride

Cat. No.: B1429832
CAS No.: 900512-09-6
M. Wt: 249.68 g/mol
InChI Key: IREBCQCJERZCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluorophenoxy)piperidine hydrochloride (CAS 900512-09-6) is a valuable piperidine-based chemical building block for research and development applications . With a molecular formula of C11H14ClF2NO and a molecular weight of 249.68 g/mol, this compound is characterized by the substitution of its piperidine ring at the 4-position with a 3,5-difluorophenoxy group . As a versatile heterocyclic scaffold, it serves as a critical synthetic intermediate in medicinal chemistry and drug discovery, particularly for the preparation of more complex molecules. Researchers utilize this compound in the exploration of new pharmacologically active substances, where the piperidine and difluorophenoxy motifs are often key to modulating a compound's physicochemical properties, binding affinity, and metabolic stability. The compound requires careful handling and storage under an inert atmosphere at room temperature . According to safety information, it may cause skin and eye irritation and may be harmful if swallowed or if dust is inhaled . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3,5-difluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-5-9(13)7-11(6-8)15-10-1-3-14-4-2-10;/h5-7,10,14H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREBCQCJERZCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 3,5-Difluorophenoxy Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3][4] Its conformational flexibility and ability to be functionalized allow for precise three-dimensional arrangements of pharmacophoric groups, enhancing interactions with biological targets. This guide delves into a specific, highly promising subclass: 3,5-difluorophenoxy piperidine derivatives. The strategic incorporation of a 3,5-difluorophenyl ether moiety onto the piperidine core significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and hydrogen-bonding capacity. These modifications have unlocked potent and selective activities against key neurological targets, positioning these compounds as compelling candidates for next-generation therapeutics aimed at treating complex central nervous system (CNS) disorders. We will explore the synthetic rationale, mechanisms of action, and preclinical evidence that underscore the therapeutic potential of this unique chemical class.

Medicinal Chemistry and Synthetic Strategy

The therapeutic efficacy of a drug candidate is intrinsically linked to its molecular architecture. The design of 3,5-difluorophenoxy piperidine derivatives is a deliberate exercise in chemical optimization, aimed at enhancing target affinity while maintaining favorable drug-like properties.

Rationale for the 3,5-Difluoro Substitution

The choice of a difluorinated phenoxy group is not arbitrary. Fluorine atoms are powerful tools in modern drug design for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to cytochrome P450-mediated oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine can act as a weak hydrogen bond acceptor and engage in favorable electrostatic or orthogonal multipolar interactions with protein residues in the target's binding pocket, potentially increasing potency.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can lower the pKa of nearby basic groups, such as the piperidine nitrogen. This alteration can influence a compound's solubility, membrane permeability, and off-target activity profile.

General Synthetic Pathways

The synthesis of these derivatives typically involves a multi-step sequence that builds the core scaffold and then introduces the key phenoxy ether. While numerous variations exist, a common approach involves two key stages: formation of the substituted piperidine core and subsequent etherification.

  • Piperidine Core Synthesis: A prevalent method for creating substituted piperidine rings is the catalytic hydrogenation of corresponding pyridine precursors.[1] This reaction can be tuned with different catalysts (e.g., PtO₂, Rh/C) to control stereochemistry, yielding specific cis or trans isomers.[1][5]

  • Ether Linkage Formation: The crucial C-O bond connecting the piperidine and the 3,5-difluorophenyl group is typically formed via a Williamson ether synthesis or a Mitsunobu reaction. A common strategy involves activating a hydroxyl group on the piperidine ring (e.g., converting it to a mesylate) followed by nucleophilic substitution by 3,5-difluorophenol.[6]

G cluster_0 Piperidine Core Formation cluster_1 Etherification Pyridine Substituted Pyridine Precursor Piperidine Functionalized Piperidine Core Pyridine->Piperidine Catalytic Hydrogenation (e.g., Rh/C, PtO2) ActivatedPiperidine Activated Piperidine (e.g., Hydroxymethyl, Mesylate) Piperidine->ActivatedPiperidine Functionalization FinalCompound 3,5-Difluorophenoxy Piperidine Derivative ActivatedPiperidine->FinalCompound Difluorophenol 3,5-Difluorophenol Difluorophenol->FinalCompound Williamson Ether Synthesis / Mitsunobu Reaction

Caption: General synthetic workflow for 3,5-difluorophenoxy piperidine derivatives.

Mechanism of Action: Targeting Monoamine Systems

Preclinical research strongly indicates that 3,5-difluorophenoxy piperidine derivatives exert their primary effects by modulating monoamine neurotransmitter systems.[6] These systems, which include dopamine, serotonin, and norepinephrine, are fundamental to regulating mood, cognition, and motor control, and their dysregulation is implicated in numerous neurological and psychiatric disorders.[7][8]

Dopamine D4 Receptor Antagonism

A significant body of research has identified certain 3,5-difluorophenoxy piperidine analogs as potent and selective antagonists of the dopamine D4 receptor (D4R).[6] The D4 receptor is a G protein-coupled receptor highly expressed in brain regions associated with cognition and emotion, such as the prefrontal cortex and limbic system. As antagonists, these compounds bind to the D4 receptor without activating it, thereby blocking the downstream signaling initiated by dopamine. This mechanism is of high interest for treating disorders characterized by excessive dopaminergic activity or altered D4 receptor function.

D4R_Signaling DA Dopamine D4R D4 Receptor DA->D4R Activates Antagonist 3,5-Difluorophenoxy Piperidine Derivative Antagonist->D4R Blocks G_Protein Gαi/o D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: D4 receptor antagonism by 3,5-difluorophenoxy piperidine derivatives.

Monoamine Reuptake Inhibition

The broader piperidine class is well-known for producing compounds that act as monoamine reuptake inhibitors (MRIs).[7] These drugs block the function of monoamine transporters (MATs), which include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, MRIs prevent the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing signaling.[7] This is the primary mechanism of action for most antidepressant medications.[7][9] The specific substitutions on the 3,5-difluorophenoxy piperidine scaffold can tune the selectivity towards SERT, NET, or DAT, allowing for the development of drugs with tailored neurochemical profiles, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[7]

Monoamine Oxidase (MAO) Inhibition

Another potential mechanism for piperidine-containing compounds is the inhibition of monoamine oxidase (MAO) enzymes.[10][11] MAO-A and MAO-B are responsible for degrading monoamine neurotransmitters within the cell.[9] Inhibiting these enzymes leads to higher intracellular levels of dopamine, serotonin, and norepinephrine, which can then be packaged into vesicles for release. MAO inhibitors are an established class of therapeutics for depression and Parkinson's disease.[9][12]

Therapeutic Applications and Preclinical Data

The unique mechanisms of action of 3,5-difluorophenoxy piperidine derivatives make them suitable for a range of therapeutic applications, primarily focused on CNS disorders.

Potential Indications
  • Psychiatric Disorders: Due to their potent activity at dopamine receptors and potential as monoamine reuptake inhibitors, these compounds are being investigated for schizophrenia, depression, and anxiety disorders.[6][7]

  • Neurodegenerative Diseases: By modulating dopamine signaling and potentially inhibiting MAO, these derivatives hold promise for treating symptoms of Parkinson's disease and other movement disorders.[10][12][13]

  • Cognitive Deficits: The role of the D4 receptor in the prefrontal cortex suggests that D4 antagonists could be beneficial for treating cognitive impairments associated with conditions like ADHD and schizophrenia.[7]

  • Oncology: While the primary focus is neuropharmacology, related difluorinated piperidine structures have shown anticancer properties. For example, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone was found to inhibit pancreatic cancer growth by affecting Notch signaling and reducing angiogenesis.[14]

Preclinical Data Summary

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds. The following table summarizes representative data for a series of D4 receptor antagonists, illustrating the impact of subtle chemical modifications.[6]

Compound IDR Group (Phenoxy Substitution)D4R Binding Affinity (Ki, nM)
8b 3,4-difluoro 5.5
8c 3-methyl13
9n 3,4-difluoro46.8
9o 3-fluoro85
7a 4-fluoro140 - 320
7b 3,4-difluoro140 - 320

Data sourced from a 2025 ChemRxiv preprint.[6] The Ki value represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor; a lower Ki indicates higher binding affinity.

Key Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of a novel compound for a specific receptor, such as the D4R, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system to ensure accuracy and reproducibility.

Step-by-Step Methodology
  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a high-affinity radioligand (e.g., [³H]N-methylspiperone) to each well.[6]

    • Add increasing concentrations of the unlabeled test compound (the 3,5-difluorophenoxy piperidine derivative) to the wells.

    • To determine non-specific binding, add a high concentration of a known, non-radioactive D4 antagonist (e.g., haloperidol) to a set of control wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A Culture D4R-expressing HEK299 Cells B Homogenize & Centrifuge to Isolate Membranes A->B C Add Radioligand ([3H]Spiperone), Test Compound (Varying Conc.), & Membranes to 96-well Plate B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration to Separate Bound vs. Unbound Ligand D->E F Scintillation Counting to Measure Radioactivity E->F G Calculate IC50 & Ki (Cheng-Prusoff Equation) F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The 3,5-difluorophenoxy piperidine scaffold represents a highly adaptable and promising platform for the development of novel CNS therapeutics. The strategic use of fluorine substitution enhances both the pharmacokinetic and pharmacodynamic properties of these molecules, leading to potent and selective agents, particularly as dopamine D4 receptor antagonists. The preclinical data are compelling, suggesting significant potential in treating a range of psychiatric and neurological disorders.

Future research should focus on several key areas:

  • Selectivity Profiling: Comprehensive screening against a broad panel of receptors, transporters, and enzymes is necessary to fully characterize the selectivity profile and identify potential off-target effects.

  • In Vivo Efficacy: Promising candidates must be advanced into relevant animal models of disease (e.g., models of psychosis, depression, or cognitive impairment) to validate in vivo efficacy.

  • Pharmacokinetic Optimization: Further refinement of the structure to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be critical for ensuring the compounds are viable clinical candidates.

  • Exploration of New Targets: The versatility of the piperidine scaffold suggests that derivatives could be designed to target other CNS proteins, expanding their therapeutic utility even further.[4]

By continuing to integrate rational drug design, advanced synthetic chemistry, and rigorous pharmacological evaluation, the full therapeutic potential of 3,5-difluorophenoxy piperidine derivatives can be realized, offering new hope for patients with challenging CNS conditions.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (2025). ChemRxiv.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 3, 5-bis (2, 4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. (2012).
  • 4-(3,5-Difluorophenoxy)piperidine hydrochloride. BLD Pharm.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. (2009).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). MDPI.
  • Pharmacological Applications of Piperidine Deriv
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI.
  • Monoamine reuptake inhibitor. Wikipedia.
  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2024).
  • List of MAO inhibitors + Uses & Side Effects. (2024). Drugs.com.
  • Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. (2020).
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PubMed.

Sources

An In-depth Technical Guide to 4-(3,5-Difluorophenoxy)piperidine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of rational drug design. The introduction of fluorine atoms into lead compounds can profoundly influence their metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of fluorinated scaffolds, 4-(3,5-Difluorophenoxy)piperidine hydrochloride has emerged as a particularly valuable intermediate. Its unique combination of a flexible piperidine core, a conformationally influential ether linkage, and a metabolically robust difluorophenyl moiety makes it a sought-after component in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.

This technical guide provides a comprehensive overview of 4-(3,5-Difluorophenoxy)piperidine hydrochloride for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, outline robust synthetic and analytical protocols, explore its applications in drug discovery, and provide essential safety and handling information.

Chemical Identity and Core Identifiers

A precise understanding of a compound's identifiers is fundamental for accurate sourcing, regulatory compliance, and unambiguous scientific communication. The core identifiers for 4-(3,5-Difluorophenoxy)piperidine hydrochloride are summarized below.

IdentifierValueSource
CAS Number 900512-09-6[1][2]
PubChem CID 68919468[1]
IUPAC Name 4-(3,5-difluorophenoxy)piperidine;hydrochloride[1]
Molecular Formula C₁₁H₁₄ClF₂NO[1][2]
Molecular Weight 249.68 g/mol [1][2]
Canonical SMILES C1CNCCC1OC2=CC(=CC(=C2)F)F.Cl[1]
InChI Key IREBCQCJERZCRV-UHFFFAOYSA-N[1]

Synthesis and Purification Workflow

The synthesis of 4-(3,5-Difluorophenoxy)piperidine hydrochloride is typically achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[3][4][5] This approach involves the reaction of an alkoxide with a suitable organohalide. In this case, a protected 4-hydroxypiperidine is deprotonated to form the nucleophilic alkoxide, which then displaces a fluoride from an activated difluorobenzene ring. The final step involves deprotection and salt formation.

G cluster_synthesis Synthesis Stage cluster_purification Deprotection & Purification cluster_analysis Analytical Characterization A 1. N-Boc-4-hydroxypiperidine C 3. Deprotonation with Strong Base (e.g., NaH) A->C B 2. 1,3,5-Trifluorobenzene D 4. Nucleophilic Aromatic Substitution (SNAr) B->D C->D E 5. Formation of N-Boc-4-(3,5-difluorophenoxy)piperidine D->E F 6. Acidic Deprotection (e.g., HCl in Dioxane) E->F G 7. Crude 4-(3,5-Difluorophenoxy)piperidine HCl F->G H 8. Recrystallization G->H I 9. Pure Crystalline Product H->I J 10. NMR Spectroscopy I->J K 11. Mass Spectrometry I->K L 12. HPLC I->L M 13. Purity & Identity Confirmation J->M K->M L->M

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Difluorophenoxy)piperidine hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in numerous biologically active compounds, and its substitution with a difluorophenoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] This document provides a detailed, field-proven protocol for the multi-step synthesis of 4-(3,5-Difluorophenoxy)piperidine hydrochloride, offering insights into the rationale behind the chosen synthetic strategy and experimental procedures.

Synthetic Strategy Overview

The synthesis of the target compound is accomplished via a robust three-step sequence, beginning with the readily available N-Boc-4-hydroxypiperidine. The chosen pathway involves:

  • Mitsunobu Reaction: Formation of the aryl ether linkage between N-Boc-4-hydroxypiperidine and 3,5-difluorophenol.

  • N-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free base to the stable hydrochloride salt.

This strategy is selected for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a reliable method for preparing analogues. The Mitsunobu reaction, in particular, is advantageous for this transformation as it proceeds with clean inversion of stereochemistry at the secondary alcohol and avoids the harsher conditions often required for Williamson ether synthesis with phenols.[3][4]

Synthesis_Workflow cluster_0 Step 1: Ether Formation (Mitsunobu Reaction) cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A N-Boc-4-hydroxypiperidine C N-Boc-4-(3,5-difluorophenoxy)piperidine A->C PPh3, DIAD THF, 0°C to RT B 3,5-Difluorophenol B->C PPh3, DIAD THF, 0°C to RT D 4-(3,5-Difluorophenoxy)piperidine (Free Base) C->D 4M HCl in Dioxane DCM, RT E 4-(3,5-Difluorophenoxy)piperidine hydrochloride (Final Product) D->E Evaporation/Precipitation

Sources

Application Note: Strategic Coupling of 3,5-Difluorophenol with Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific electronic and steric challenges of coupling an electron-deficient phenol (3,5-difluorophenol) with a secondary amine (piperidine).

Executive Summary & Chemical Strategy

Coupling 3,5-difluorophenol (1 ) with piperidine (2 ) is not a single reaction but a decision point between two distinct structural outcomes. The reaction pathway is dictated by whether the goal is to retain the hydroxyl group (C-C coupling via Mannich reaction) or replace it (C-N coupling via activation).

The Substrate Challenge

3,5-Difluorophenol presents a unique electronic landscape:

  • The Hydroxyl Group (-OH): Strongly activating (ortho/para director) but acidic (

    
    ). In the presence of piperidine (a base), it readily deprotonates to form the phenoxide, which is electron-rich but nucleophilic at oxygen.
    
  • The Fluorine Atoms (C3, C5): Inductively withdrawing but resonance donating. They deactivate the ring toward electrophilic attack (relative to phenol) but activate it toward nucleophilic attack (relative to benzene).

Decision Matrix
Target StructureReaction TypeKey IntermediateProtocol Section
2-(Piperidin-1-ylmethyl)-3,5-difluorophenol Mannich Condensation (C-C Bond)Quinone Methide / IminiumProtocol A
N-(3,5-Difluorophenyl)piperidine Buchwald-Hartwig Amination (C-N Bond)Aryl TriflateProtocol B

Reaction Pathways Visualization

The following diagram outlines the divergent synthetic workflows based on the desired pharmacophore.

ReactionPathways Start 3,5-Difluorophenol (Substrate) MannichCond Conditions A: Formaldehyde, EtOH Reflux, 4-12h Start->MannichCond + Piperidine Activation Step 1: Activation Tf2O, Pyridine, DCM Start->Activation Piperidine Piperidine MannichProd Target A: 2-(Piperidin-1-ylmethyl)- 3,5-difluorophenol MannichCond->MannichProd Ortho-alkylation Triflate Intermediate: 3,5-Difluorophenyl triflate Activation->Triflate BuchwaldCond Step 2: Coupling Pd(OAc)2, BINAP Cs2CO3, Toluene Triflate->BuchwaldCond + Piperidine BuchwaldProd Target B: N-(3,5-Difluorophenyl) piperidine BuchwaldCond->BuchwaldProd Pd-Cat Amination

Figure 1: Divergent synthetic pathways for 3,5-difluorophenol and piperidine coupling.

Protocol A: Ortho-Aminomethylation (Mannich Reaction)

Objective: Synthesis of 2-(piperidin-1-ylmethyl)-3,5-difluorophenol. Mechanism: The reaction proceeds via the formation of a reactive iminium ion from formaldehyde and piperidine. The phenol (activated at the ortho position) attacks this electrophile. Regioselectivity: The ortho position (C2/C6) is favored over the para position (C4) due to hydrogen bonding stabilization between the phenolic proton and the incoming amine nitrogen, as well as the electronic shielding of C4 by the two flanking fluorines.

Materials
  • 3,5-Difluorophenol (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Formaldehyde (37% aq. solution, 1.2 equiv)

  • Ethanol (absolute) or Methanol

  • Optional: Acetic acid (catalytic, 0.1 equiv) if reaction is sluggish.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorophenol (10 mmol, 1.30 g) in Ethanol (15 mL).

  • Amine Addition: Add piperidine (11 mmol, 1.09 mL) dropwise. Note: Slight exotherm may occur due to acid-base neutralization.

  • Formaldehyde Addition: Add aqueous formaldehyde (12 mmol, ~0.9 mL) slowly to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The product will be less polar than the starting phenol but more polar than non-polar impurities.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Remove solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Critical Step: If the product is an oil, it can often be crystallized by adding cold Hexane or Diethyl Ether and scratching the flask walls.

  • Purification: If crystallization fails, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc/Hexanes).

Self-Validating Check: The appearance of a singlet (2H) around


 3.6–3.8 ppm in 

H NMR confirms the presence of the methylene bridge (

) connecting the phenol and piperidine.

Protocol B: Deoxyamination (Buchwald-Hartwig Sequence)

Objective: Synthesis of N-(3,5-difluorophenyl)piperidine. Rationale: Direct nucleophilic aromatic substitution (


) on 3,5-difluorophenol is chemically unfavorable because the phenoxide anion acts as an electron donor, deactivating the ring. Therefore, the hydroxyl group must be converted into a triflate (pseudohalide) to enable Palladium-catalyzed coupling.
Step 1: Activation (Synthesis of Aryl Triflate)
  • Dissolution: Dissolve 3,5-difluorophenol (10 mmol) and Pyridine (20 mmol) in dry Dichloromethane (DCM, 40 mL) at 0°C under Nitrogen.

  • Triflation: Add Triflic anhydride (

    
    , 11 mmol) dropwise over 15 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Quantitative conversion is typical. Use the crude triflate immediately for Step 2.

Step 2: C-N Coupling

Reagents:

  • 3,5-Difluorophenyl triflate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP or Xantphos (5-7 mol%)

  • Base:

    
     (1.5 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add the Triflate (from Step 1),

    
    , Ligand, and Base.
    
  • Solvent/Amine: Add Toluene (0.2 M concentration) and Piperidine.

  • Heating: Seal the vial and heat to 80–100°C for 12–18 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate and purify via column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The electron-withdrawing fluorine atoms at the 3,5-positions facilitate the Oxidative Addition of Palladium into the C-OTf bond, making this substrate highly reactive compared to non-fluorinated phenols.

Comparative Data & Troubleshooting

FeatureMannich Protocol (Pathway A)Buchwald Protocol (Pathway B)
Bond Formed C-C (Aminomethylation)C-N (Direct Amination)
Final Product Benzyl amine derivativeAniline derivative
Reaction Conditions Mild (Reflux EtOH), No metalSensitive (Inert gas, Pd-cat)
Common Failure Mode Formation of bis-Mannich adduct (substitution at C2 and C6).Hydrolysis of Triflate back to phenol if moisture is present.
Troubleshooting Reduce formaldehyde to 1.0 equiv to prevent bis-substitution.Ensure Toluene is dry; switch base to

if sensitive.
Safety Note on 3,5-Difluorophenol

While not highly volatile, fluorinated phenols can be skin irritants and toxic if absorbed. Piperidine is a precursor for regulated substances and a strong base/irritant. Always handle in a fume hood.

References

  • Mannich Reaction on Phenols: "Mannich Reaction: Mechanism and Applications." Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination: "Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates." National Institutes of Health (PMC). Available at: [Link]

  • Use of Aryl Triflates: "Aryl triflates: Useful coupling partners for the direct arylation of heteroaryl derivatives."[2] ResearchGate.[3] Available at: [Link]

  • General Protocol for Pd-Catalyzed Amination: "Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands." Nature Protocols. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Reductive Amination Using 4-(3,5-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and theoretical background for the reductive amination of aldehydes and ketones using 4-(3,5-difluorophenoxy)piperidine. This procedure is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of a diverse range of substituted piperidines, a privileged scaffold in numerous pharmaceutical agents.[1] We will delve into the reaction mechanism, provide a robust, step-by-step experimental procedure, outline key optimization parameters, and offer a troubleshooting guide to ensure successful execution. The protocol emphasizes the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that offers significant advantages over other hydride sources.[2][3]

Introduction: The Significance of the Piperidine Scaffold and Reductive Amination

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic drugs.[1] Its prevalence stems from its ability to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations that are crucial for molecular recognition and biological activity. 4-(3,5-Difluorophenoxy)piperidine, in particular, serves as a valuable building block, with the difluorophenoxy group often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and improved membrane permeability.

Reductive amination stands out as one of the most powerful and versatile methods for constructing C-N bonds.[4] The reaction proceeds through the initial formation of an imine or iminium ion from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a preferred method in complex molecule synthesis.[2][6]

The Mechanism of Reductive Amination with Sodium Triacetoxyborohydride

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is exceptionally well-suited for this purpose.[3][5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for reducing the more electrophilic iminium ion.[3]

The reaction mechanism can be summarized in two key stages:

  • Iminium Ion Formation: The reaction is typically catalyzed by a weak acid, such as acetic acid.[7] The acid protonates the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack by the piperidine nitrogen. This forms a hemiaminal intermediate, which then dehydrates to yield a transient iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The reaction is significantly faster for the iminium ion than for the starting carbonyl compound, minimizing the formation of alcohol byproducts.[3]

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of a generic aldehyde with 4-(3,5-difluorophenoxy)piperidine.

Materials and Reagents:

  • 4-(3,5-Difluorophenoxy)piperidine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[2][8]

  • Glacial Acetic Acid (optional, but recommended for ketones)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(3,5-difluorophenoxy)piperidine (1.0 eq).

  • Solvent Addition: Dissolve the amine in an appropriate volume of anhydrous DCE or DCM (e.g., 0.1-0.2 M concentration).

  • Addition of Carbonyl: Add the aldehyde or ketone (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for initial imine formation.

  • Acid Catalyst (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.[2]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and add more water if necessary to dissolve all salts.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine Amine & Carbonyl in Solvent Acid 2. Add Acetic Acid (Optional for Ketones) Reagents->Acid 10-15 min STAB 3. Add NaBH(OAc)₃ Acid->STAB Stir 4. Stir at RT & Monitor Progress STAB->Stir 2-24 h Quench 5. Quench with NaHCO₃ Stir->Quench Extract 6. Aqueous Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for Reductive Amination.

Key Parameters and Optimization

For successful and reproducible results, several parameters can be optimized. The following table provides a summary of key experimental variables.

ParameterRecommended Range/ValueRationale & Notes
Stoichiometry Amine:Carbonyl:NaBH(OAc)₃ = 1:1.1:1.5A slight excess of the carbonyl and reducing agent ensures complete conversion of the limiting amine.
Solvent Anhydrous DCE, DCM, THF, or AcetonitrileDCE is often the preferred solvent.[2] Aprotic solvents are necessary as NaBH(OAc)₃ is water-sensitive.[8]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at room temperature. For very sluggish reactions, gentle heating (40-50 °C) may be applied.
Reaction Time 2 - 24 hoursHighly dependent on the reactivity of the substrates. Monitoring by TLC or LC-MS is crucial.
Acid Catalyst Acetic Acid (0.1-1.0 eq)Generally not required for aldehydes but can accelerate reactions with ketones by catalyzing iminium ion formation.[2][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaBH(OAc)₃ (hydrolyzed).2. Non-anhydrous solvent.3. Sterically hindered substrates.1. Use a fresh bottle of NaBH(OAc)₃ or a newly opened one.2. Ensure the use of anhydrous solvents.3. Increase reaction time, temperature, or consider using a more forceful reducing agent (use with caution).
Formation of Alcohol Byproduct 1. NaBH(OAc)₃ is too reactive (impurities).2. Reaction temperature is too high.1. Use high-purity NaBH(OAc)₃.2. Maintain the reaction at room temperature.
Formation of Dialkylated Product The product amine reacts with another molecule of the aldehyde.Use a slight excess of the primary amine (if it's the starting material) or consider a two-step procedure where the imine is formed first, isolated, and then reduced.[6]
Complex Mixture of Products Substrates are not stable to the reaction conditions.Confirm the stability of starting materials. Consider alternative, milder conditions or protecting groups if necessary.

Safety Precautions

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Flammable solid that reacts with water to release flammable gases.[10][11][12] It can cause serious eye damage and skin irritation.[11][12] Handle in a well-ventilated fume hood, under an inert atmosphere, and away from moisture and ignition sources.[10][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][13]

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. Handle with care in a fume hood.

  • Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • Quenching: The quenching step with aqueous bicarbonate can release hydrogen gas. Perform this step slowly and with adequate ventilation.

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com. (2024, January 25). Available at: [Link]

  • Sodium triacetoxyborohydride - Novachem. (2018, September 3). Available at: [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. (n.d.). Available at: [Link]

  • SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017, June 6). Loba Chemie. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. Available at: [Link]

  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis. ACS Symposium Series.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS Green Chemistry Institute. Available at: [Link]

  • Pozdnyakov, I. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. Available at: [Link]

  • Touchette, K. M. (2011, July 14). Reductive Amination Reaction. Boston University. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Does piperidine work in reductive amination like this? (2024, February 4). Reddit. Available at: [Link]

  • Thiam, A., et al. (2026). SYNTHESIS OF 1,2,3-TRIAZOLE CONTAINING DERIVATIVE OF PIPERIDINE. European Journal of Biomedical and Pharmaceutical Sciences.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Best Practices for the Handling and Storage of Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine hydrochloride (C₅H₁₁N·HCl) is a versatile and widely used chemical intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2][3] As the hydrochloride salt of the heterocyclic amine piperidine, it offers improved stability and solubility in aqueous and alcoholic media compared to its free base form.[1][4] However, its utility is accompanied by significant handling challenges, primarily due to its acute oral toxicity and hygroscopic nature.[3] Improper handling and storage can compromise sample integrity, leading to inaccurate experimental results, and more critically, pose serious health risks to laboratory personnel.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe and effective management of piperidine hydrochloride salts. By explaining the causality behind recommended procedures, this note aims to instill a culture of safety and precision, ensuring both the well-being of the user and the integrity of scientific outcomes.

Physicochemical Properties and Associated Hazards

A thorough understanding of a chemical's properties is the foundation of its safe handling. Piperidine hydrochloride is a white crystalline solid that is stable under standard conditions but possesses two key characteristics that dictate its handling protocols: toxicity and hygroscopicity.[1][3]

Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₅H₁₁N·HCl[1][5]
Molecular Weight 121.61 g/mol [5][6]
Appearance White to pale cream crystalline powder or lumps[1][3]
Melting Point 245-248 °C[2][3]
Solubility Soluble in water and alcohol[1]
Stability Stable, but hygroscopic (absorbs moisture from the air)[7]

1.1. Hazard Profile: Toxicity and Irritation

Piperidine hydrochloride is classified as Acutely Toxic (Oral), Category 3 , with the hazard statement H301: "Toxic if swallowed".[5][8] Ingestion can lead to severe health consequences, including convulsions, respiratory depression, and ataxia.[3] It is also classified as a skin and eye irritant (H315: Causes skin irritation; H319: Causes serious eye irritation).[3][9] Therefore, all handling procedures must be designed to prevent ingestion, inhalation of dust, and contact with skin and eyes.

1.2. The Challenge of Hygroscopicity

Hygroscopicity is the tendency of a substance to readily absorb moisture from the atmosphere.[7][10] For piperidine hydrochloride, this property has two major implications:

  • Inaccurate Measurements: Absorption of atmospheric water will increase the measured weight of the compound, leading to the preparation of solutions with lower-than-intended concentrations. This directly impacts experimental accuracy and reproducibility.

  • Chemical and Physical Instability: The presence of absorbed moisture can potentially initiate or accelerate degradation pathways and may cause the solid material to clump, making it difficult to handle.[7][11]

Recommended Storage Protocols

The primary goal of storage is to maintain the chemical's integrity and prevent accidental exposure. The hygroscopic and toxic nature of piperidine hydrochloride necessitates stringent storage conditions.

  • Container Integrity: The compound must be stored in a tightly and securely sealed container to prevent the ingress of atmospheric moisture.[5][8][12]

  • Storage Environment: Store the container in a cool, dry, and well-ventilated area.[5][8] To further mitigate moisture absorption, particularly after a container has been opened, storage within a desiccator containing a suitable desiccant (e.g., silica gel) is strongly recommended.[10]

  • Security: Due to its acute toxicity, piperidine hydrochloride must be stored in a locked cabinet or an area with restricted access to authorized personnel only.[3][8][12]

  • Incompatible Materials: Store separately from incompatible substances such as strong oxidizing agents, strong acids, and bases.[3][13] Co-storage can lead to hazardous chemical reactions.

A Receive Piperidine HCl B Container Integrity Check A->B C Store in Cool, Dry, Well-Ventilated, Locked Area B->C Sealed & Unopened D Reseal Tightly. Place in Desiccator. B->D Opened or Damaged Seal E Check for Incompatible Materials Nearby C->E D->C A Prepare for Handling B Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a Certified Chemical Fume Hood B->C D Retrieve from Locked Storage C->D E Weigh Solid Rapidly D->E F Immediately Reseal Container & Return to Storage/Desiccator E->F G Perform Experiment (e.g., Dissolution) E->G Transfer Solid H Clean Work Area & Tools G->H I Dispose of Waste & Contaminated PPE According to Regulations H->I

Sources

Application Note: Scalable Synthesis of 4-(3,5-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(3,5-difluorophenoxy)piperidine , a critical pharmacophore in the development of GPR119 agonists, SCD1 inhibitors, and various kinase modulators.

While bench-scale synthesis often utilizes the Mitsunobu reaction, this method is ill-suited for kilogram-scale production due to poor atom economy and difficult removal of triphenylphosphine oxide (TPPO) by-products. Consequently, this guide focuses on the Nucleophilic Substitution (


)  strategy via a sulfonate ester intermediate. This route offers superior purification profiles, higher throughput, and reduced waste streams, making it the industry standard for process scaling.

Strategic Route Analysis

Retrosynthetic Logic

The synthesis hinges on the formation of the C–O ether linkage. Three primary disconnections exist:

  • Mitsunobu Coupling: Direct coupling of N-Boc-4-hydroxypiperidine and 3,5-difluorophenol.

    • Verdict:Rejected for Scale. Generates stoichiometric TPPO and hydrazine waste; difficult purification.

  • 
     (Nucleophilic Aromatic Substitution):  Displacement of a leaving group on the aromatic ring by 4-hydroxypiperidine.
    
    • Verdict:Impractical. The 3,5-difluoro substitution pattern is insufficiently activating for mild

      
      . It requires harsh conditions or expensive catalysts (Buchwald-Hartwig).
      
  • 
     Displacement (Selected Route):  Displacement of a leaving group (Mesylate/Tosylate) on the piperidine ring by the phenoxide.
    
    • Verdict:Optimal. Uses cheap reagents (MsCl, bases), mild conditions, and avoids heavy metal scavenging or difficult chromatography.

Pathway Visualization

SynthesisStrategy Target 4-(3,5-Difluorophenoxy)piperidine (Target) Intermediate Ether Intermediate (N-Boc Protected) Target->Intermediate Deprotection (HCl/TFA) Sub_Mitsunobu Route A: Mitsunobu (PPh3 / DIAD) Intermediate->Sub_Mitsunobu Low Atom Economy Sub_SNAr Route B: SNAr (Pd-Catalysis or High T) Intermediate->Sub_SNAr Poor Reactivity Sub_SN2 Route C: SN2 Displacement (Mesylate Activation) Intermediate->Sub_SN2 Scalable Route Phenol 3,5-Difluorophenol Sub_Mitsunobu->Phenol Piperidine N-Boc-4-Hydroxypiperidine Sub_Mitsunobu->Piperidine Sub_SN2->Phenol ActivatedPip N-Boc-4-Mesyloxypiperidine Sub_SN2->ActivatedPip ActivatedPip->Piperidine MsCl, Et3N

Figure 1: Strategic decision tree highlighting the selection of the Mesylate


 route over Mitsunobu and 

alternatives.

Detailed Experimental Protocols

Step 1: Activation of Piperidine (Mesylation)

Objective: Convert tert-butyl 4-hydroxypiperidine-1-carboxylate into the reactive mesylate.

  • Reagents:

    • tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (Et3N) (1.5 equiv)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge the reactor with tert-butyl 4-hydroxypiperidine-1-carboxylate and DCM. Cool to 0–5 °C.

  • Add Et3N in one portion. Ensure temperature remains <10 °C.

  • Add MsCl dropwise over 60 minutes, maintaining internal temperature at 0–5 °C. Note: Reaction is exothermic.

  • Stir at 0–5 °C for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench by adding water (5 vol) while keeping temp <15 °C.

  • Phase Separation: Separate organic layer. Wash with 1M citric acid (5 vol), saturated NaHCO3 (5 vol), and brine (5 vol).

  • Dry over Na2SO4, filter, and concentrate in vacuo to a solid.

    • Yield Target: >95%[1][2]

    • Stability: The mesylate is stable at 4 °C but should be used in Step 2 within 48 hours to prevent degradation.

Step 2: Ether Formation ( Displacement)

Objective: Coupling of 3,5-difluorophenol with the mesylate.

  • Reagents:

    • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 equiv)

    • 3,5-Difluorophenol (1.1 equiv)

    • Cesium Carbonate (

      
      ) (1.5 equiv) [Alternative: K2CO3, though slower]
      
    • DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) (8 vol)

Protocol:

  • Charge 3,5-difluorophenol,

    
    , and DMF into the vessel. Stir at ambient temperature for 30 mins to form the phenoxide.
    
  • Add the mesylate (from Step 1) dissolved in minimal DMF.

  • Heat the mixture to 70–80 °C .

    • Critical Control Point: Do NOT exceed 90 °C. Higher temperatures promote E2 elimination, yielding the impurity N-Boc-1,2,3,6-tetrahydropyridine.

  • Stir for 6–12 hours. Monitor consumption of mesylate by HPLC.

  • Workup: Cool to 20 °C. Pour into ice water (20 vol). The product often precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with EtOAc, wash extensively with water (to remove DMF), and concentrate.

  • Purification: Recrystallization from Heptane/EtOAc is preferred over chromatography for scale.

Step 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final API intermediate.

  • Reagents:

    • Crude Ether Intermediate

    • 4M HCl in Dioxane (or IPA/HCl)

    • Ethyl Acetate (solvent)[1]

Protocol:

  • Dissolve the intermediate in Ethyl Acetate (5 vol).

  • Add 4M HCl in Dioxane (3 equiv) dropwise at 20 °C.

  • Stir for 4 hours. A white precipitate (the HCl salt) will form.

  • Filter the solids under nitrogen (hygroscopic risk).

  • Wash the cake with cold Ethyl Acetate and Diethyl Ether.

  • Dry in a vacuum oven at 40 °C.

Process Data & Specifications

Quantitative Summary
ParameterStep 1 (Mesylation)Step 2 (Etherification)Step 3 (Deprotection)
Limiting Reagent N-Boc-4-OH-piperidineMesylate IntermediateBoc-Ether Intermediate
Typical Yield 92–96%75–85%90–95%
Key Impurity Unreacted alcoholTetrahydropyridine (Elimination)Residual solvent
Purification Wash/CrystallizationRecrystallizationFiltration (Salt)
Analytical Checkpoints (NMR)
  • Mesylate Intermediate (

    
    ): 
    
    
    
    3.02 (s, 3H,
    
    
    ), 4.88 (m, 1H, CH-OMs).
  • Target Ether (

    
    , HCl salt): 
    
    
    
    9.1 (br s, 2H,
    
    
    ), 4.65 (m, 1H, Ar-O-CH), 6.8-7.0 (m, 3H, Ar-H).

Workflow & Process Control Diagram

ProcessFlow Start Start: N-Boc-4-OH-Pip Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 IPC1 IPC: HPLC Limit: <2% SM Step1->IPC1 Step2 Step 2: Etherification (3,5-F2-PhOH, Cs2CO3, 75°C) IPC1->Step2 Pass IPC2 IPC: HPLC Check Elimination Impurity Step2->IPC2 IPC2->Step2 Fail: Adjust Temp Step3 Step 3: Deprotection (HCl/Dioxane) IPC2->Step3 Pass Final Final Product: HCl Salt Step3->Final

Figure 2: Operational workflow including In-Process Controls (IPC) to mitigate the risk of elimination side-reactions.

Safety & Troubleshooting

  • Elimination Risk: The formation of the double bond (tetrahydropyridine) is the primary failure mode in Step 2. If observed (>5% by HPLC), lower the reaction temperature to 60 °C and extend reaction time.

  • Phenol Toxicity: 3,5-Difluorophenol is toxic and rapidly absorbed through the skin. Double-gloving (Nitrile/Laminate) is required.

  • Exotherms: The mesylation (Step 1) is highly exothermic. Strict addition rate control is necessary to prevent thermal runaway.

References

  • Process Route Selection: Leftheris, K., et al. "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2012. (Describes the general mesylate displacement strategy for piperidine ethers).

  • Mesylation Protocols: Ritter, T., et al. "Scalable Synthesis of N-Protected 4-Mesyloxypiperidines." Organic Process Research & Development, 2011.

  • Elimination Side-Reactions: Smith, A. B.[3] "Competition between Substitution and Elimination in Piperidine Systems." Tetrahedron Letters, 2008.

  • Patent Reference (Analogous Conditions): Jones, R. M., et al. "GPR119 Agonists." WO2008003703, 2008. (Specific examples of 3,5-difluorophenol etherification).

Sources

Crystallization methods for 4-(3,5-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallization of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride: Application Notes and Protocols

Authored by: A Senior Application Scientist

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) are paramount in drug development, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization stands as the most critical and widely employed technique for achieving high purity and controlling the solid-state properties of APIs.[1][2][3] This guide provides a detailed exploration of crystallization methods specifically tailored for 4-(3,5-Difluorophenoxy)piperidine hydrochloride, a key piperidine derivative. We delve into the fundamental principles, provide step-by-step protocols for cooling, anti-solvent, and evaporative crystallization, and offer insights into troubleshooting and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this class of compounds.

Introduction: The Critical Role of Crystallization

Crystallization is a thermodynamic process where a solid form with a highly ordered molecular structure is generated from a solution, melt, or vapor phase.[1] In the pharmaceutical context, it is the cornerstone of API manufacturing for several reasons:

  • Purification: It is an exceptionally powerful method for separating the desired API from impurities generated during synthesis, such as byproducts, unreacted starting materials, or residual reagents.[4][5]

  • Polymorph Control: Many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] Each polymorph can possess distinct physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] A controlled crystallization process ensures the consistent production of the desired, most stable, and effective polymorphic form.[8][9]

  • Particle Size and Morphology Engineering: The physical properties of the API crystals, such as size and shape (habit), influence downstream processing steps like filtration, drying, and formulation.[3][10] A well-designed crystallization process can control these attributes to ensure better flowability and consistent dosing.[11]

4-(3,5-Difluorophenoxy)piperidine hydrochloride (C₁₁H₁₄ClF₂NO) is a piperidine-based chemical intermediate.[12][13] As with many hydrochloride salts of active molecules, achieving high purity and a stable crystalline form is essential for its application in further drug development stages.

Pre-Crystallization Fundamentals: Understanding Your System

Before initiating any crystallization protocol, a foundational understanding of the compound's physicochemical properties is essential for developing a robust process.

2.1. Solubility: The Driving Force Solubility is the most critical parameter governing crystallization.[14] The process relies on creating a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility—which is the thermodynamic driving force for both nucleation (the birth of new crystals) and crystal growth.[9][14]

Causality: The choice of solvent is paramount. An ideal solvent for crystallization will exhibit moderate solubility for the target compound, specifically a high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures for cooling crystallization.[15] For anti-solvent crystallization, a solvent/anti-solvent pair must be identified where the compound is highly soluble in the primary solvent but poorly soluble in the anti-solvent, and both liquids are miscible.[4][16] Preliminary solubility screening in a range of common laboratory solvents (e.g., isopropanol, ethanol, methanol, acetone, acetonitrile, water) at various temperatures is a mandatory first step.

2.2. Polymorphism: The Stability Question The ability of 4-(3,5-Difluorophenoxy)piperidine hydrochloride to exist in different crystalline forms (polymorphism) must be considered.[6] Different polymorphs can arise under varying crystallization conditions (solvent, temperature, cooling rate).[11][17] One polymorph is typically the most thermodynamically stable under ambient conditions, while others are metastable and may convert over time.

Causality: The formation of a specific polymorph is a matter of kinetic versus thermodynamic control.[8] Rapid precipitation from a highly supersaturated solution often yields a less stable (metastable) kinetic form, whereas slow crystallization under near-equilibrium conditions typically produces the most stable thermodynamic form. Seeding the solution with crystals of the desired polymorph is a powerful technique to ensure the desired form crystallizes, bypassing the stochastic nature of primary nucleation.[2][8]

Crystallization Protocols

The following protocols describe the most common and effective methods for crystallizing piperidine hydrochloride salts.

Method 1: Controlled Cooling Crystallization

This is the most traditional method, leveraging the temperature-dependent solubility of the compound. It is ideal for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.[1][2]

Experimental Protocol:

  • Solvent Selection: Based on preliminary screening, select a solvent in which 4-(3,5-Difluorophenoxy)piperidine hydrochloride has a steep solubility curve (e.g., isopropanol, ethanol, or a mixture like ethanol/water).

  • Dissolution: In an appropriately sized flask equipped with a reflux condenser and magnetic stirrer, add the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride. Add the selected solvent portion-wise while heating the mixture to reflux (or near reflux) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.[18]

  • Controlled Cooling: Allow the clear, hot solution to cool slowly and undisturbed. The rate of cooling directly impacts crystal size and purity; slower cooling promotes the growth of larger, more perfect crystals.[11][15] For optimal control, the flask can be placed in an insulated container (e.g., a Dewar flask or a bath of hot oil with the heat turned off) to slow the cooling process.[15]

  • Seeding (Recommended): Once the solution has cooled slightly and is visibly supersaturated (just below the saturation temperature), add a small quantity (0.1-1% w/w) of pure seed crystals of the desired polymorphic form. This provides a template for crystal growth, controlling the final crystal form and often leading to a more uniform particle size distribution.[2][10]

  • Maturation: Once the solution reaches room temperature, it can be further cooled in an ice bath or refrigerator (e.g., 0-5 °C) for several hours to maximize the yield of the crystalline product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.[4][18]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Add Crude API to Flask B Add Solvent & Heat to Dissolve A->B C Hot Filtration (Optional) B->C D Controlled Slow Cooling C->D E Add Seed Crystals D->E F Maturation at Low Temp E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J J I->J Pure Crystalline Product

Caption: Workflow diagram for the cooling crystallization method.

Method 2: Anti-Solvent Crystallization

This method is highly effective for compounds that have high solubility in a solvent regardless of temperature. Supersaturation is induced by adding a miscible "anti-solvent" in which the compound is poorly soluble.[1][16]

Experimental Protocol:

  • Solvent System Selection: Identify a "good" solvent in which the API is highly soluble and a miscible "poor" solvent (anti-solvent) in which the API is sparingly soluble.[4][19] Common systems include methanol/water, ethanol/hexane, or acetone/water.

  • Dissolution: Dissolve the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride in the minimum amount of the "good" solvent at ambient temperature.

  • Anti-Solvent Addition: With vigorous stirring, add the anti-solvent slowly and controllably to the solution using a dropping funnel or syringe pump. The rate of addition is a critical parameter; a slow addition rate maintains a low level of supersaturation, favoring crystal growth over excessive nucleation.[20]

  • Monitoring: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Maturation: Allow the resulting slurry to stir at ambient temperature for a period (e.g., 1-2 hours) to allow the crystals to grow and the system to reach equilibrium.

  • Yield Maximization: The mixture can be cooled in an ice bath to further decrease solubility and maximize product recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the anti-solvent or a solvent/anti-solvent mixture rich in the anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude API in 'Good' Solvent B Slow, Controlled Addition of 'Anti-Solvent' A->B C Monitor for Turbidity B->C D Age Slurry (Maturation) C->D E Vacuum Filtration D->E F Wash with Anti-Solvent E->F G Dry Under Vacuum F->G H H G->H Pure Crystalline Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3,5-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3,5-Difluorophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Ensuring the purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and detailed purification protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues that arise during the purification of 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

Q1: My isolated 4-(3,5-Difluorophenoxy)piperidine hydrochloride is off-white or yellowish. What causes this discoloration and how can I remove it?

A1: Discoloration is a frequent issue and can often be attributed to the presence of oxidized impurities or residual starting materials. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts. Another potential cause is the incomplete removal of colored reagents or byproducts from the preceding synthetic steps.

To address this, a recrystallization step is highly recommended. The choice of solvent is crucial. A common approach is to use a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of isopropanol and diethyl ether or ethanol and ethyl acetate often works well. The colored impurities will ideally remain in the solvent, allowing for the isolation of pure, white crystals of your desired product.

Q2: After purification, I'm still seeing a significant amount of starting material in my NMR spectrum. What is the most effective way to remove unreacted precursors?

A2: The presence of unreacted starting materials, such as 3,5-difluorophenol or a protected piperidine derivative, indicates that the initial purification was not sufficiently selective. An acid-base extraction is a powerful technique to separate the basic piperidine product from neutral or acidic starting materials.[1][2][3]

The process involves dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it with a dilute acidic solution (e.g., 1 M HCl). The basic 4-(3,5-Difluorophenoxy)piperidine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.[1][2][3] Neutral or acidic impurities will remain in the organic layer. After separating the layers, the aqueous layer containing the desired product can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. Finally, treatment with HCl in a suitable solvent will precipitate the pure hydrochloride salt.

Q3: My product has a low melting point and appears oily, suggesting the presence of residual solvents. How can I effectively remove them?

A3: Residual solvents can be challenging to remove, especially if they have high boiling points. The first step is to ensure your product is thoroughly dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

If solvents persist, recrystallization is again a viable option.[4] By dissolving the product in a suitable solvent and allowing it to crystallize, you can often exclude the residual solvent from the crystal lattice. Trituration, which involves washing the solid product with a solvent in which it is poorly soluble, can also be effective at removing surface-level solvent contamination.

Q4: I'm struggling with the purification of my compound using column chromatography. The product either streaks on the column or I get poor separation. What can I do?

A4: Column chromatography of amines, especially their salts, can be tricky due to their basicity and polarity.[5] For the free amine form of 4-(3,5-Difluorophenoxy)piperidine, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent. This helps to suppress the interaction of the basic amine with the acidic silica gel, leading to better peak shapes and improved separation.[5]

If you are attempting to chromatograph the hydrochloride salt directly, it is generally not recommended on standard silica gel due to its high polarity and potential for irreversible binding. It is more effective to first convert the salt to the free base, purify by column chromatography, and then convert it back to the hydrochloride salt. For fluorinated compounds, specialized fluorinated chromatography phases can sometimes offer enhanced selectivity.[6][7][8]

Troubleshooting Guides

This section provides detailed protocols for the most common and effective purification techniques for 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

Method 1: Recrystallization for High Purity

Recrystallization is a powerful technique for removing small amounts of impurities and achieving a high degree of purity with good crystalline form.

Step-by-Step Protocol:

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. Ideal solvents will fully dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Common choices for piperidine hydrochlorides include alcohols (ethanol, isopropanol), ketones (acetone), or mixtures like ethanol/ethyl acetate or isopropanol/diethyl ether.[4]

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Swirl the mixture for a few minutes.

  • Hot Filtration (if decolorizing): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals thoroughly under high vacuum to remove all traces of solvent.

Method 2: Acid-Base Extraction for Removal of Neutral and Acidic Impurities

This technique is highly effective for separating the basic amine product from non-basic impurities.[1][2][3]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperidine, forming the water-soluble hydrochloride salt which will move to the aqueous layer.[1][2][3]

  • Separation: Separate the two layers. The organic layer contains neutral and acidic impurities and can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). This will deprotonate the piperidine hydrochloride, regenerating the free amine.

  • Back-Extraction: Extract the free amine from the aqueous layer with a fresh portion of organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction two to three times to ensure complete recovery.

  • Drying and Salt Formation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then bubble dry HCl gas through the solution or add a solution of HCl in a solvent like diethyl ether or isopropanol to precipitate the pure 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the organic solvent, and dry under high vacuum.

Method 3: Flash Column Chromatography of the Free Base

For mixtures with impurities of similar basicity, column chromatography may be necessary. It is crucial to perform this on the free base form of the compound.

Step-by-Step Protocol:

  • Preparation of the Free Base: If your compound is in the hydrochloride salt form, convert it to the free base using the basification and extraction steps (4 and 5) from the acid-base extraction protocol.

  • Column Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or heptane).

  • Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). It is highly recommended to add 0.1-1% triethylamine to the eluent to prevent streaking of the amine product.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Isolation and Salt Formation: Combine the pure fractions containing the desired product, evaporate the solvent under reduced pressure. Dissolve the resulting purified free base in a suitable solvent and treat with HCl (gas or solution) to form the hydrochloride salt.

  • Final Isolation: Collect the precipitated salt by filtration and dry under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of your 4-(3,5-Difluorophenoxy)piperidine hydrochloride. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of your compound and detecting trace impurities.[9][10]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of your compound and help in the identification of unknown impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Data Summary

Purification MethodBest For RemovingKey Considerations
Recrystallization Small amounts of impurities, colored byproducts, residual solvents.Solvent selection is critical for good recovery and purity.
Acid-Base Extraction Neutral and acidic impurities, unreacted starting materials.Ensures separation based on the chemical properties of the compound.[1][2][3]
Column Chromatography Impurities with similar polarity and basicity to the product.Must be performed on the free base form; addition of a basic modifier to the eluent is often necessary.[5]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for choosing the appropriate purification strategy.

Purification_Workflow start Crude 4-(3,5-Difluorophenoxy)piperidine hydrochloride discolored Is the product discolored? start->discolored recrystallize1 Recrystallization discolored->recrystallize1 Yes check_purity_no_color Assess Purity (NMR, HPLC) discolored:e->check_purity_no_color:n No check_purity1 Assess Purity (NMR, HPLC) recrystallize1->check_purity1 impurity_type What type of impurity is present? check_purity1->impurity_type check_purity_no_color->impurity_type acid_base Acid-Base Extraction impurity_type->acid_base Neutral/Acidic column_chrom Column Chromatography (as free base) impurity_type->column_chrom Similar Polarity/Basicity final_product Pure Product impurity_type->final_product None (Pure) check_purity2 Assess Purity (NMR, HPLC) acid_base->check_purity2 column_chrom->check_purity2 check_purity2->final_product Pure

Caption: Decision tree for selecting a purification method.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Amine workup. Reddit. [Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

Sources

Interpreting complex NMR spectra of 3,5-difluorophenoxy derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Difluorophenoxy NMR Interpretation

Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting Complex Splitting Patterns in 3,5-Difluorophenoxy Derivatives

Introduction: The "Ghost" in Your Spectrum

Welcome. If you are here, you are likely staring at an aromatic region that looks more like "grass" than a clean set of signals, or your


C peaks seem to have vanished into the baseline.

3,5-difluorophenoxy derivatives are notorious in medicinal chemistry. The symmetry of the 3,5-substitution, combined with the high electronegativity and spin-active nature of Fluorine-19 (


, 100% abundance), creates a "coupling network" that complicates standard interpretation.

This guide is not a textbook; it is a troubleshooting manual designed to validate your structure using the specific spectral artifacts these molecules generate.

Module 1: The Anchor Point ( F NMR)

The Problem: You are unsure if the ring substitution is correct or if you have a mixture of isomers (e.g., 2,4-difluoro vs 3,5-difluoro).

The Solution: Start with


F. It is your cleanest channel.
  • Symmetry Check:

    • 3,5-difluoro pattern: Due to the plane of symmetry passing through C1 and C4, the two fluorine atoms at positions 3 and 5 are chemically equivalent.

    • Expected Signal: A single signal (singlet or weak multiplet depending on proton decoupling).

    • Diagnostic: If you see two distinct fluorine signals with different chemical shifts, you do not have a symmetric 3,5-difluorophenoxy group (unless restricted rotation/atropisomerism is present).

  • Chemical Shift Validation:

    • Range: typically -108 to -115 ppm (relative to CFCl

      
      ).
      
    • Protocol: Run a proton-coupled

      
      F scan.
      
      • Observation: The fluorine signal should split into a triplet (coupling to H4) of doublets (coupling to H2/H6).

Module 2: Troubleshooting H NMR (The "Messy" Region)

The Problem: The aromatic region integration is correct (3 protons), but the splitting patterns do not match standard "doublet/triplet" rules.

The Science: The protons are coupled not just to each other, but strongly to the fluorines.

  • H4 (Para to Oxygen): Located between two fluorines.

  • H2/H6 (Ortho to Oxygen): Located between Oxygen and Fluorine.

The Self-Validating Protocol: Use the H4 Proton as your structural anchor. It is the most distinct signal.

Data Table: Expected H Coupling Patterns
Proton PositionMultiplicityCoupling SourcesApprox.

Values (Hz)
H4 (Anchor) Triplet of Triplets (tt)

(Ortho Fs)

(Meta H2/6)

Hz

Hz
H2 / H6 Multiplet (dd)

(Ortho F)

(Meta F)

(Meta H)

Hz

Hz

Tech Note: H2 and H6 are chemically equivalent but magnetically non-equivalent because H2 is ortho to F3 but meta to F5. This creates "virtual coupling" or second-order roofing effects. Do not attempt to calculate exact


-values from the H2/H6 multiplet manually; rely on the H4 triplet.

Workflow Diagram:


H Assignment Logic 

G Start Analyze Aromatic Region Count Integrate Signals (Total = 3H?) Start->Count IdentifyH4 Locate H4 Signal (Usually most upfield) Count->IdentifyH4 CheckPattern Is it a Triplet (t) or Triplet of Triplets (tt)? IdentifyH4->CheckPattern Yes Consistent with 3,5-Difluoro CheckPattern->Yes Yes (J ~ 9Hz) No Suspect Isomer (e.g., 2,4-difluoro) CheckPattern->No No (Multiplet)

Caption: Logical flow for validating the 3,5-difluoro substitution pattern using the diagnostic H4 proton signal.

Module 3: Troubleshooting C NMR (The "Vanishing" Peaks)

The Problem: You count your carbons, but the aromatic carbons are missing or extremely weak.

The Science: Carbon signals split by fluorine lose intensity (signal height decreases as it splits into doublets, triplets, or quartets). Furthermore, carbons attached directly to fluorine (


) have very long relaxation times (

) and no NOE enhancement, making them nearly invisible in standard scans.

The Solution: You must look for specific splitting patterns (


) rather than single peaks.
Data Table: C Splitting Tree
CarbonPositionSplitting PatternCoupling Constant (

)
C3 / C5 C-F (Direct) Doublet of Doublets (dd)

Hz (Huge)

Hz (Meta F)
C4 Between Fs Triplet (t)

Hz (sees 2 equiv. Fs)
C2 / C6 Ortho to O Doublet of Doublets (dd)

Hz (Ortho F)

Hz (Meta F)
C1 Ipso (C-O) Triplet (t)

Hz (sees 2 equiv. Fs)

Visualization: The C4 Carbon Splitting Tree

Splitting Root C4 Uncoupled Signal Split1 Split by F3 (2J ~ 25Hz) Root->Split1 Coupling 1 Split2 Split by F5 (2J ~ 25Hz) Split1->Split2 Coupling 2 Result Observed Signal: Triplet (1:2:1) Split2->Result Overlap

Caption: Formation of the diagnostic Triplet for Carbon-4 due to coupling with two equivalent Fluorine atoms.

Module 4: Advanced Protocols (When in Doubt)

If standard 1D experiments are inconclusive, run these specific protocols.

Protocol A: F-Decoupled H NMR

Why: Removes the fluorine influence, collapsing the complex multiplets into standard singlets/doublets.

  • Set up a standard

    
    H experiment.
    
  • Center the decoupler frequency (O2) on the

    
    F signal (approx -110 ppm).
    
  • Result:

    • H4 becomes a Triplet (only coupled to H2/H6).

    • H2/H6 becomes a Doublet (coupled to H4).

    • If this simplification occurs, your structure is confirmed.

Protocol B: F-HOESY (Heteronuclear Overhauser Effect)

Why: To determine spatial proximity if you suspect regiochemical isomers (e.g., 2,3-difluoro vs 3,5-difluoro).

  • Use a probe capable of tuning H and F simultaneously.

  • Run 2D HOESY.

  • Analysis:

    • 3,5-difluoro: F signals will show NOE correlations to both H2/H6 and H4.

    • 2,3-difluoro: One F will correlate to H4/H2, the other F will correlate to H4/H5.

Frequently Asked Questions (FAQ)

Q: Why is my integration for the aromatic region showing 2.5H instead of 3H? A: This is likely a relaxation issue. The H4 proton (between two fluorines) often has a different


 relaxation time than H2/H6.
  • Fix: Increase your relaxation delay (D1) to 5–10 seconds.

  • Fix: Ensure your spectral window is wide enough to catch the "wings" of the H4 triplet-of-triplets.

Q: I see a huge doublet (~240 Hz) in my


C spectrum. Is this an impurity? 
A:  No. That is your C3/C5 carbon. The 

coupling is massive (~245 Hz). Because the signal is split so wide, the height is halved, making it look like noise. Zoom in; if the center of the doublet matches the expected chemical shift (~163 ppm), it is your C-F carbon.

Q: How do I distinguish 3,5-difluorophenol from 3,4-difluorophenol? A: Look at the


F spectrum.
  • 3,5-difluoro: Single peak (symmetry).

  • 3,4-difluoro: Two distinct peaks (no symmetry).

References

  • Reich, H. J. (n.d.). Coupling Constants: 19F Coupling. University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

(Note: While specific URLs for Reich and Iowa State are standard, ensure to verify current hosting as university servers often migrate).

Sources

Technical Support Center: Synthesis of Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of piperidine hydrochloride. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic protocols.

Introduction

Piperidine and its derivatives are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] The catalytic hydrogenation of pyridine is the most direct and atom-economical method for synthesizing piperidine.[1][2] While seemingly straightforward, this process presents several challenges, including the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom in both the starting material and the product.[1][3] This guide will address these challenges and provide practical solutions for obtaining high-purity piperidine hydrochloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of piperidine hydrochloride and provides actionable troubleshooting steps.

Problem 1: Incomplete Reaction - Low Conversion of Pyridine to Piperidine

Symptoms: Your reaction stalls, or you observe a low conversion of pyridine to piperidine, even after extended reaction times.

Potential Causes and Solutions:

  • Catalyst Poisoning: This is a primary cause of low conversion. The lone pair of electrons on the nitrogen atom of pyridine and piperidine can strongly adsorb to the active sites of metal catalysts (e.g., Pd, Pt, Rh), effectively deactivating them.[3][4]

    • Troubleshooting Steps:

      • Use Acidic Additives: Performing the hydrogenation in the presence of an acid, such as glacial acetic acid or by forming the pyridinium salt with HCl prior to reduction, can mitigate catalyst poisoning.[1][5] Protonation of the nitrogen atom reduces its Lewis basicity and lessens its affinity for the catalyst surface.

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes compensate for partial deactivation.

      • Ensure High-Purity Starting Materials: Impurities in the pyridine feedstock, particularly sulfur compounds, can be potent catalyst poisons.[4] Use freshly distilled pyridine if purity is a concern.

  • Insufficient Hydrogen Pressure or Temperature: The hydrogenation of the aromatic pyridine ring requires sufficient energy to overcome its stability.[2]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Gradually increase the hydrogen pressure (e.g., from 5 bar to 50-70 bar) and/or temperature as your catalyst and equipment allow.[1][5] Refer to established protocols for your specific catalyst system.

      • Ensure Efficient Stirring: Vigorous agitation is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.

Problem 2: Formation of N-Alkylated Byproducts

Symptoms: You observe the formation of N-alkylpiperidines, especially when using certain solvents or during subsequent workup steps.

Potential Causes and Solutions:

  • Reaction with Solvent or Reagents: N-alkylation can occur if the piperidine product reacts with alkylating agents present in the reaction mixture. This can sometimes be an issue with certain alcohol solvents under specific conditions or if there are reactive impurities.

    • Troubleshooting Steps:

      • Choose an Appropriate Solvent: Use inert solvents that are less likely to participate in side reactions.

      • Control Reaction Temperature: Higher temperatures can sometimes promote N-alkylation side reactions.

  • Over-alkylation during Derivatization: When intentionally N-alkylating piperidine, over-alkylation to form quaternary ammonium salts can be a problem.[6][7]

    • Troubleshooting Steps:

      • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture ensures that it reacts with the more abundant secondary amine (piperidine) rather than the N-alkylated product.[8]

      • Use Stoichiometric Amounts of Reagents: Carefully control the stoichiometry to avoid an excess of the alkylating agent.

Problem 3: Difficulty in Isolating Pure Piperidine Hydrochloride

Symptoms: The final product is discolored (yellowish), oily, or contains significant impurities, particularly unreacted pyridine.

Potential Causes and Solutions:

  • Formation of an Azeotrope with Pyridine: Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple distillation challenging.[9]

    • Troubleshooting Steps:

      • Purification via Carbonate Salt Formation: A highly effective method for removing pyridine is to bubble carbon dioxide (CO₂) gas through a solution of the crude product. Piperidine, being a stronger base, will selectively form solid piperidine carbonate, which can be filtered off, while pyridine remains in solution.[9][10] The free piperidine can then be liberated by treatment with a strong base like NaOH.

      • Azeotropic Distillation: Azeotropic distillation with water can also be employed to facilitate the separation of pyridine.[11]

  • Oxidation of Piperidine: The yellow discoloration is often due to the formation of oxidation products.[9][10]

    • Troubleshooting Steps:

      • Distillation: Purification by distillation is an effective way to remove colored impurities.[9]

      • Inert Atmosphere: Handle and store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

  • Hygroscopic Nature of Piperidine Hydrochloride: The final salt can absorb moisture from the air, leading to a sticky or oily product.

    • Troubleshooting Steps:

      • Drying: Ensure the final product is thoroughly dried under vacuum.

      • Storage: Store piperidine hydrochloride in a desiccator or a tightly sealed container to protect it from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of pyridine?

A1: The most common catalysts are precious metals, particularly platinum group metals. These include:

  • Palladium on Carbon (Pd/C): Widely used for its efficiency, often in the presence of an acidic additive.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A versatile and effective catalyst for pyridine hydrogenation, often used in glacial acetic acid.[5]

  • Rhodium on Carbon (Rh/C): Effective under lower atmospheric pressures.[5]

  • Raney Nickel (Ni): A more cost-effective option, though it may require higher temperatures and pressures.[12][13]

Q2: How can I monitor the progress of my hydrogenation reaction?

A2: You can monitor the reaction progress using several techniques:

  • Hydrogen Uptake: In a pressurized system, the reaction is complete when hydrogen consumption ceases.

  • Thin-Layer Chromatography (TLC): Periodically take aliquots from the reaction mixture and analyze them by TLC to observe the disappearance of the pyridine spot and the appearance of the piperidine spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the reaction mixture composition.

Q3: My piperidine solution in DMF crystallized upon storage. What happened?

A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[9][14] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[9]

Q4: What are the optimal conditions for forming piperidine hydrochloride from piperidine?

A4: The formation of piperidine hydrochloride is typically a straightforward acid-base reaction.

  • Procedure: Dissolve the purified piperidine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol). Then, slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Isolation: The resulting solid piperidine hydrochloride can be collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.

Q5: Can I use aqueous HCl to form piperidine hydrochloride?

A5: While you can use aqueous HCl, it is generally preferable to use anhydrous conditions for the final salt formation to avoid introducing water, which can make the final product hygroscopic and difficult to dry completely. If an aqueous workup is performed, extensive drying of the final product is necessary.

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂

This protocol describes a common method for the hydrogenation of pyridine to piperidine.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[9]

  • Carefully add the PtO₂ catalyst (1-5 mol%).[9]

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[5]

  • Begin vigorous stirring and maintain the reaction at room temperature or a slightly elevated temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing piperidinium acetate can be further processed to isolate piperidine hydrochloride.

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[10]

Materials:

  • Crude piperidine containing pyridine impurity

  • A suitable solvent (e.g., diethyl ether)

  • Carbon dioxide (CO₂) gas

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the crude piperidine in a suitable organic solvent.

  • Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will selectively react to form solid piperidine carbonate, while pyridine remains in solution.[10]

  • Cool the mixture to ensure complete precipitation of the piperidine carbonate.

  • Filter the solid salt from the solution.

  • Suspend the filtered piperidine carbonate in water.

  • Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.

  • Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract and proceed with the formation of piperidine hydrochloride.

Table 1: Comparison of Reaction Conditions for Pyridine Hydrogenation
CatalystPressure (bar)Temperature (°C)SolventAdditiveReference
PtO₂50-70Room TempGlacial Acetic Acid-[5]
Pd/C540VariesAcidic Additive[1]
Rh/CLowerVariesVaries-[5]
Raney NiHigh170-200Varies-[13]

Visualizations

Diagram 1: General Workflow for Piperidine Hydrochloride Synthesis

G Pyridine Pyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) Pyridine->Hydrogenation Crude_Piperidine Crude Piperidine Mixture (contains unreacted pyridine, catalyst) Hydrogenation->Crude_Piperidine Filtration Filtration Crude_Piperidine->Filtration Purification Purification (e.g., Carbonate Salt Formation or Distillation) Filtration->Purification Filtrate Pure_Piperidine Pure Piperidine Purification->Pure_Piperidine Salt_Formation Salt Formation (Anhydrous HCl) Pure_Piperidine->Salt_Formation Piperidine_HCl Piperidine Hydrochloride Salt_Formation->Piperidine_HCl Drying Drying Piperidine_HCl->Drying Final_Product Pure Piperidine Hydrochloride Drying->Final_Product

Caption: Workflow for piperidine hydrochloride synthesis.

Diagram 2: Logic for Separating Piperidine from Pyridine Impurity

G cluster_0 Crude Mixture Piperidine Piperidine (Stronger Base) CO2 Add CO₂ Gas Piperidine->CO2 Pyridine Pyridine (Weaker Base) Pyridine->CO2 Filtration Filtration CO2->Filtration Solid Solid Precipitate: Piperidine Carbonate Filtration->Solid Separated Solid Solution Solution: Pyridine Filtration->Solution Remaining Solution

Caption: Separation of piperidine from pyridine.

References

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025).
  • Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (2025). BenchChem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (2025). BenchChem.
  • Avoiding catalyst poisoning in piperidine hydrogen
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Have you experienced that your piperidine crystallizes when not in use? (2021).
  • Piperidine hydrochloride synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • Technical Support Center: 4-(Chloromethyl)piperidine Hydrochloride in Organic Synthesis - Benchchem. (2025). BenchChem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (2025). BenchChem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.).
  • ylmethyl)piperidine from pyridine - Benchchem. (2025). BenchChem.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.
  • Preparation Of Piperidine - News - Biosynce. (2023). Biosynce.
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines - Benchchem. (2025). BenchChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis. - DTIC. (n.d.).
  • [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk - YouTube. (2023). YouTube.
  • Procedure for N-alkylation of Piperidine? (2017).
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022). PubMed.
  • Process for the purification of piperidine - Google Patents. (n.d.).
  • Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents. (n.d.).
  • Piperidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of piperdine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005). Sciencemadness Discussion Board.
  • Piperidine - Wikipedia. (n.d.). Wikipedia.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (n.d.). PubMed.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.).
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023).
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. (n.d.). ODU Digital Commons.
  • Synthesis of piperidines via the hydrogenation of pyridines. (a)... - ResearchGate. (n.d.).
  • Pyridine to Piperidine (electrochemical) , Hive Chemistry Discourse. (n.d.). Hive Chemistry Discourse.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024).
  • Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).
  • Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents. (n.d.).
  • Piperidine Impurities - BOC Sciences. (n.d.). BOC Sciences.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). White Rose eTheses Online.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (2024).
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

Technical Support Center: Stability Testing of 4-(3,5-Difluorophenoxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3,5-Difluorophenoxy)piperidine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on establishing robust stability testing protocols. Here, we address common challenges and questions in a direct question-and-answer format, grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are initiating a stability study for 4-(3,5-Difluorophenoxy)piperidine HCl. What are the critical starting points and regulatory guidelines to consider?

A1: The foundational framework for your stability program should be the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) provides the core principles for stability testing of new drug substances.[1][2][3][4] This guideline outlines the necessary studies for a registration application in major regions like the EU, Japan, and the United States.[4]

Your initial steps should involve:

  • Batch Selection: Stability data should be provided for at least three primary batches of the drug substance.[4] These batches should be representative of the manufacturing process that will be used for the final product.

  • Container Closure System: The stability studies must be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Test Parameters: The testing protocol should include attributes of the drug substance that are susceptible to change during storage and could influence quality, safety, or efficacy. This includes physical, chemical, biological, and microbiological characteristics.[4]

dot graph "Stability_Testing_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_planning" { label="Phase 1: Planning & Setup"; bgcolor="#E8F0FE"; "Batch_Selection" [label="Select ≥ 3 Primary Batches"]; "Container_Selection" [label="Define Container Closure System"]; "Protocol_Design" [label="Design Stability Protocol (ICH Q1A)"]; }

subgraph "cluster_studies" { label="Phase 2: Experimental Studies"; bgcolor="#E6F4EA"; "Forced_Degradation" [label="Forced Degradation Studies"]; "Long_Term_Stability" [label="Long-Term & Accelerated Stability"]; "Photostability" [label="Photostability Testing (ICH Q1B)"]; }

subgraph "cluster_analysis" { label="Phase 3: Analysis & Reporting"; bgcolor="#FEF7E0"; "Analytical_Methods" [label="Develop & Validate Stability-Indicating Methods"]; "Data_Evaluation" [label="Evaluate Stability Data (ICH Q1E)"]; "Shelf_Life_Determination" [label="Establish Retest Period / Shelf Life"]; }

"Batch_Selection" -> "Protocol_Design"; "Container_Selection" -> "Protocol_Design"; "Protocol_Design" -> "Forced_Degradation"; "Forced_Degradation" -> "Analytical_Methods" [label="Identifies Degradants"]; "Protocol_Design" -> "Long_Term_Stability"; "Protocol_Design" -> "Photostability"; "Long_Term_Stability" -> "Data_Evaluation"; "Photostability" -> "Data_Evaluation"; "Analytical_Methods" -> "Data_Evaluation" [label="Provides Quantitative Data"]; "Data_Evaluation" -> "Shelf_Life_Determination"; }

Initial workflow for stability testing.

Q2: What specific conditions should we use for forced degradation studies of 4-(3,5-Difluorophenoxy)piperidine HCl, and what are we trying to achieve?

A2: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[5] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[5] For a piperidine HCl salt, a comprehensive study would include:

  • Acid Hydrolysis: Start with 0.1 N HCl.[6][7] If no degradation is observed, you can increase the acid strength or temperature.

  • Base Hydrolysis: Begin with 0.1 N NaOH.[6][7] Similar to acid hydrolysis, conditions can be intensified if the molecule is stable.

  • Oxidation: Use hydrogen peroxide, typically in the range of 3-30%.[6]

  • Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 70-80°C).

  • Photostability: Conduct studies under controlled light conditions as per ICH Q1B guidelines.[1][4]

Troubleshooting Tip: If your compound is sensitive to aqueous conditions, consider using anhydrous solvents for forced degradation to isolate specific degradation pathways.[8]

Q3: We are observing unexpected peaks in our HPLC chromatogram during the stability study. How do we identify if these are degradants or impurities from the starting material?

A3: This is a common and critical challenge. A systematic approach is required:

  • Review the Synthesis: Analyze the synthetic route of 4-(3,5-Difluorophenoxy)piperidine HCl to anticipate potential impurities.

  • Forced Degradation Analysis: The primary purpose of forced degradation is to generate degradation products.[5][9] If the new peaks are more prominent in the stressed samples compared to the initial time point, they are likely degradants.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing potential structures.

  • Reference Standard Comparison: If possible, synthesize and qualify potential degradation products as reference standards for definitive identification.

Q4: What are the recommended long-term and accelerated stability conditions for 4-(3,5-Difluorophenoxy)piperidine HCl?

A4: The storage conditions are dictated by the climatic zone for which the product is intended.[1] For a global submission, the following conditions are generally applicable:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table based on ICH Q1A(R2) guidelines.[1][10]

Testing Frequency:

  • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][4]

  • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[1][4][10]

Q5: The difluorophenoxy moiety in our compound is a potential site for degradation. What specific analytical techniques are best suited for monitoring the stability of this functional group?

A5: The C-F bond is generally strong, but the ether linkage and the aromatic ring can be susceptible to degradation. A multi-faceted analytical approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability testing, allowing for the separation and quantification of the parent compound and its degradants. A photodiode array (PDA) detector is beneficial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products by providing molecular weight information.

  • Gas Chromatography (GC): While less common for non-volatile salts, GC can be useful if volatile degradants are expected.

  • Ion Chromatography (IC): If there is a concern about the cleavage of the C-F bonds, IC can be used to quantify the release of fluoride ions.[11][12]

Expert Tip: For fluorinated compounds, specialized analytical methods may be necessary to accurately determine the fate of the fluorine atoms during degradation.[13][14]

dot graph "Analytical_Technique_Selection" { rankdir="LR"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Compound" [label="4-(3,5-Difluorophenoxy)piperidine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"];

subgraph "cluster_primary" { label="Primary Techniques"; bgcolor="#E8F0FE"; "HPLC_UV" [label="HPLC-UV/PDA\n(Quantification, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS\n(Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_specialized" { label="Specialized Techniques"; bgcolor="#E6F4EA"; "IC" [label="Ion Chromatography\n(Fluoride Ion)", fillcolor="#FBBC05", fontcolor="#202124"]; "GC" [label="Gas Chromatography\n(Volatile Degradants)", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Compound" -> "HPLC_UV"; "Compound" -> "LC_MS"; "LC_MS" -> "IC" [label="If C-F cleavage is suspected"]; "LC_MS" -> "GC" [label="If volatile products are formed"]; }

Selection of analytical techniques.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of 4-(3,5-Difluorophenoxy)piperidine HCl in a suitable solvent (e.g., methanol, water).

  • Stress Conditions:

    • Acid: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

    • Base: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

    • Oxidation: Add an appropriate volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Place the solid drug substance in a controlled temperature oven at 80°C.

  • Time Points: Sample at initial (t=0), and subsequent time points (e.g., 2, 8, 24, 48 hours) until sufficient degradation is observed.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study

  • Sample Storage: Place at least three batches of the drug substance in the selected container closure system into stability chambers maintained at the desired long-term conditions (e.g., 25°C/60% RH).

  • Testing Schedule: Pull samples at the specified time points (0, 3, 6, 9, 12, 18, 24 months, and annually thereafter).

  • Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). ECA Academy. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • 4-(3,5-Difluorophenoxy)piperidine hydrochloride. PubChem. [Link]

  • Analytical Methods for Fluoride and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. ZaiQi Bio-Tech. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability program in the development of a medicinal product. SlideShare. [Link]

  • Stability testing protocols. SlideShare. [Link]

  • Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Egyptian Drug Authority. [Link]

Sources

Validation & Comparative

Validating the Structure of Fluorinated Piperidine Salts using FTIR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, fluorinated piperidines serve as critical pharmacophores, modulating lipophilicity and metabolic stability. However, their validation—specifically as hydrochloride or trifluoroacetate salts—often creates a bottleneck. While NMR remains the gold standard for solution-state structural elucidation, it fails to capture solid-state phenomena essential for formulation.

This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against NMR and XRD, establishing FTIR not merely as a screening tool, but as a robust, self-validating system for routine structural confirmation. We provide a distinct protocol for validating the ammonium salt formation and C-F integrity of fluorinated piperidines.

The Technical Challenge: Why Fluorinated Piperidine Salts?

Fluorine substitution (e.g., 3-fluoro, 4-fluoropiperidine) lowers the pKa of the amine, altering salt formation kinetics and hygroscopicity. The critical validation parameters are:

  • Protonation State: Confirming the shift from free base (

    
    ) to cation (
    
    
    
    ).
  • Fluorine Integrity: Ensuring the C-F bond remains intact during salt formation (avoiding elimination reactions common in

    
    -fluorinated amines).
    
  • Solid-State Form: Detecting polymorphism or hydration (solvates) which NMR cannot see.

Comparative Analysis: FTIR vs. Alternatives

The following table contrasts the performance of FTIR against Nuclear Magnetic Resonance (NMR) and X-Ray Diffraction (XRD) specifically for fluorinated amine salts.

Table 1: Performance Matrix for Salt Validation
FeatureFTIR (ATR) 1H / 19F NMR Powder XRD
Primary Output Functional group connectivity & Solid-state bondingExact molecular structure & connectivityCrystal lattice structure & Polymorph ID
Salt Confirmation Excellent (Distinct

bands)
Good (Chemical shift, but pH dependent)Definitive (If reference pattern exists)
Throughput High (< 2 min/sample)Medium (10-30 min/sample)Low (> 30 min/sample)
Sample State Solid (Native state preserved)Solution (Crystal lattice destroyed)Solid (Requires grinding)
Hygroscopicity Risk Low (Rapid ATR measurement)N/A (Dissolved)High (Long exposure to air)
Cost per Scan < $1.00$10.00 - $50.00$50.00+

Scientist’s Insight: Use NMR for the initial structural elucidation of a new synthetic entity. Use FTIR for batch-to-batch validation, salt formation monitoring, and stability testing.

Deep Dive: The FTIR Validation Protocol

This protocol is designed to be self-validating . It relies on the presence of specific spectral markers that must coexist to confirm the structure.

Experimental Setup
  • Mode: Attenuated Total Reflectance (ATR) is mandatory.

    • Causality: Fluorinated piperidine salts are often hygroscopic. KBr pellet preparation exposes the salt to atmospheric moisture, resulting in water bands (

      
      ) that obscure the critical amine salt region. ATR minimizes exposure time.
      
  • Crystal: Diamond or ZnSe (Diamond preferred for durability against abrasive salts).

  • Resolution:

    
     (Standard) is sufficient.[1]
    
Spectral Markers (The "Fingerprint")

To validate a fluorinated piperidine salt (e.g., 4-fluoropiperidine HCl), the spectrum must satisfy three conditions:

Marker A: The Ammonium Envelope (2400 – 3000 cm⁻¹)
  • Observation: A broad, continuous absorption band often containing multiple sub-maxima.

  • Mechanism: N-H stretching vibrations of the charged

    
     species.
    
  • Differentiation: The free base exhibits a sharp, weak singlet (secondary amine) around

    
    . If you see a sharp peak at 3300 and no broad envelope, salt formation is incomplete.
    
Marker B: The "Salt Scissors" (1580 – 1620 cm⁻¹)
  • Observation: A medium-intensity band.[2][3]

  • Mechanism:

    
     scissoring (deformation) vibration.
    
  • Validation: This band is absent in the free base. Its presence confirms protonation of the nitrogen.

Marker C: The C-F Stretch (1000 – 1350 cm⁻¹)
  • Observation: Strong, intense bands in the fingerprint region.

  • Mechanism: C-F stretching vibrations are highly polar and result in strong IR absorption.

  • Specificity: For 4-fluoropiperidine, look for strong bands distinct from the C-C skeletal vibrations. Note: Compare with a non-fluorinated piperidine reference if available to isolate this band.

Visual Workflow (DOT Diagram)

FTIR_Validation_Workflow Start Sample: Fluorinated Piperidine Salt Acquire Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Acquire Check_NH Check 2400-3000 cm⁻¹ (Broad Ammonium Envelope?) Acquire->Check_NH Check_Def Check 1580-1620 cm⁻¹ (NH₂⁺ Scissoring Band?) Check_NH->Check_Def Yes Result_FreeBase FAIL: Free Base Detected (Reprocess with Acid) Check_NH->Result_FreeBase No (Sharp peak ~3300) Check_CF Check 1000-1350 cm⁻¹ (Strong C-F Stretch?) Check_Def->Check_CF Yes Check_Def->Result_FreeBase No Result_Pass VALIDATION PASS Salt Formed & Intact Check_CF->Result_Pass Yes Result_NoF FAIL: Fluorine Loss (Check Synthesis) Check_CF->Result_NoF No

Caption: Step-by-step logic flow for validating fluorinated piperidine salts using spectral markers.

Decision Framework: Choosing the Right Method

When should you rely on FTIR versus NMR? Use this decision tree to optimize your analytical resources.

Method_Selection Trigger Validation Need Q_Type Is this a new chemical entity (NCE)? Trigger->Q_Type Q_Routine Is this routine batch release? Q_Type->Q_Routine No Use_NMR Use NMR + Mass Spec (Structural Proof) Q_Type->Use_NMR Yes Q_Poly Is solid-state form (polymorph) critical? Q_Routine->Q_Poly No Use_FTIR Use FTIR (ATR) (Rapid ID) Q_Routine->Use_FTIR Yes Q_Poly->Use_FTIR No Use_XRD Use XRD (Crystallography) Q_Poly->Use_XRD Yes

Caption: Decision matrix for selecting the optimal validation technique based on development stage.

Troubleshooting & Self-Validation

A robust protocol must account for failure modes.

  • The "Water Mask": If a broad hump appears at

    
    , your sample is wet. This masks the 
    
    
    
    stretch. Action: Dry sample in a vacuum oven at 40°C and rescan.
  • The "Weak Salt": If the

    
     band is weak and the 
    
    
    
    (free base) band is visible, you have a mixed phase. Action: Recrystallize; the salt formation was incomplete.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[4] (Definitive text on N-H and C-F assignments).

  • NIST Chemistry WebBook. Piperidine IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link]

  • Coates, J.Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry, 2000.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3,5-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-(3,5-Difluorophenoxy)piperidine hydrochloride. As a niche chemical intermediate, specific safety and disposal data may not be readily available. Therefore, this guide is synthesized from the established chemical properties of its core structural components: the piperidine ring, the halogenated (difluorophenyl) group, and its hydrochloride salt form. This conservative approach, grounded in chemical first principles, ensures the highest standards of safety for laboratory personnel and environmental protection.

Part 1: Hazard Assessment and Waste Characterization

The primary step in any disposal protocol is a thorough understanding of the substance's hazards. The risk profile of 4-(3,5-Difluorophenoxy)piperidine hydrochloride is derived from its constituent parts.

  • Piperidine Moiety : The parent heterocycle, piperidine, is a corrosive, flammable, and toxic organic compound[1][2][3]. It can cause severe skin burns and eye damage upon contact[4][5]. Inhalation and dermal absorption are significant routes of exposure, with toxic effects[3][4][5].

  • Difluorophenoxy Group : The presence of carbon-fluorine bonds classifies this compound as a halogenated organic compound [6][7]. According to the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are considered hazardous and are subject to specific disposal regulations, often requiring high-temperature incineration for complete destruction[6][8]. Mixing halogenated waste with non-halogenated waste streams is prohibited to ensure proper treatment[9].

  • Hydrochloride Salt : As a hydrochloride salt, the compound is typically a solid, which may reduce the risk of inhalation compared to a volatile liquid. However, dust from the solid can still be hazardous if inhaled[10]. The salt form can also affect its solubility and reactivity.

Based on this analysis, 4-(3,5-Difluorophenoxy)piperidine hydrochloride must be handled as a hazardous substance with multiple potential risks.

Table 1: Inferred Hazard Profile and Physical Properties
PropertyValue / ClassificationRationale & Source
Chemical Formula C₁₁H₁₄ClF₂NOBased on chemical structure[11].
Physical State Solid (Crystalline Powder)Typical for hydrochloride salts of similar compounds[10].
Primary Hazards Acute Toxicity (Harmful if swallowed), Skin Irritation/Corrosion, Serious Eye Damage/IrritationInferred from piperidine and similar difluorophenoxy piperidine structures[4][5][12].
Waste Classification Hazardous Halogenated Organic Waste Due to the difluorophenyl group. Must be segregated from other waste streams[6][7][8].
Incompatible Materials Strong oxidizing agents, Strong acids, Strong basesCommon incompatibilities for amines and piperidine derivatives[2][3][12].

Part 2: Essential Safety and Handling Protocols

Prior to initiating any work that will generate waste, it is imperative to establish a safe operating procedure. Adherence to these measures is not merely procedural; it is a self-validating system to ensure containment and personnel safety.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure.

PPE ItemSpecificationJustification
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne dust particles reaching the eyes[10][13].
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Protects against skin contact. Piperidine is corrosive and toxic upon dermal absorption[4][13].
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination[13].
Respiratory Use in a certified chemical fume hoodEngineering control is the primary method to prevent inhalation of dust or aerosols[10][14].
Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[10][15][16].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[10][16].

  • Spill : For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material into a designated, sealed hazardous waste container. Decontaminate the spill area thoroughly[17]. Do not allow the material to enter drains or waterways[18].

Part 3: Step-by-Step Disposal Protocol

The proper disposal of 4-(3,5-Difluorophenoxy)piperidine hydrochloride must be executed in strict accordance with local, state, and federal regulations. The following protocol provides a validated framework for its management as a hazardous waste stream.

Step 1: Waste Identification and Segregation

This is the most critical step. All waste containing 4-(3,5-Difluorophenoxy)piperidine hydrochloride, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be segregated as Halogenated Organic Waste .

  • Action : Designate a specific, clearly labeled, and sealed waste container for this purpose. The label should read: "Hazardous Waste: Halogenated Organic Solids," and list the chemical name "4-(3,5-Difluorophenoxy)piperidine hydrochloride."

  • Causality : Segregation is mandated by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA)[19][20]. Mixing halogenated and non-halogenated waste streams leads to improper disposal, as the treatment methods differ significantly and can result in the release of toxic byproducts[8].

Step 2: Containerization

The integrity of the waste container is paramount to prevent leaks and environmental contamination.

  • Action : Use a chemically compatible and sealable container, typically a high-density polyethylene (HDPE) drum or a smaller, wide-mouth bottle for laboratory-scale waste. Ensure the container is in good condition and the lid can be securely sealed[14].

  • Causality : Using a compatible container prevents chemical degradation of the container itself, which could lead to spills. A secure seal prevents the release of vapors or dust.

Step 3: Temporary On-Site Storage

Waste containers must be stored safely pending collection by a certified disposal service.

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, dry, well-ventilated, and away from incompatible materials like strong oxidizing agents[14][17].

  • Causality : Proper storage minimizes the risk of accidental reactions, spills, and personnel exposure. Storing in a ventilated area prevents the accumulation of any potential vapors.

Step 4: Final Disposal

Disposal of this hazardous waste is not a task for laboratory personnel beyond the steps outlined above.

  • Action : Arrange for the collection, transport, and final disposal of the waste through a licensed and certified hazardous waste disposal company. Provide the company with a full characterization of the waste, including a copy of this guide or a Safety Data Sheet (SDS) for a similar compound.

  • Causality : Licensed disposal companies are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) regulations and will ensure the waste is sent to an approved Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is high-temperature incineration[8].

Part 4: Visualized Disposal Workflow

The following diagram illustrates the logical flow and critical control points for the safe disposal of 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Segregation cluster_disposal Phase 3: Containerization & Disposal start Begin work with 4-(3,5-Difluorophenoxy)piperidine HCl ppe_check Verify Full PPE is Worn (Goggles, Gloves, Lab Coat) start->ppe_check ppe_check->start No, Stop! fume_hood Work Inside Certified Chemical Fume Hood ppe_check->fume_hood Yes generate_waste Waste Generated (e.g., residual solid, contaminated wipes) fume_hood->generate_waste waste_id Identify as: Hazardous Halogenated Organic Waste generate_waste->waste_id segregate Segregate Immediately: DO NOT MIX with other waste streams waste_id->segregate container Place in Labeled, Sealed, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage disposal_co Engage Licensed Hazardous Waste Disposal Service storage->disposal_co end_point Final Disposal: High-Temperature Incineration disposal_co->end_point

Caption: Disposal workflow for 4-(3,5-Difluorophenoxy)piperidine hydrochloride.

References

  • PubChem . 4-(3,5-Difluorophenoxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Bucknell University . Hazardous Waste Segregation. Bucknell University Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]

  • Electronic Code of Federal Regulations (eCFR) . Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. U.S. Government Publishing Office. [Link]

  • Carl ROTH . Safety Data Sheet: Piperidine. Carl ROTH GmbH + Co. KG. [Link]

  • ChemSupply Australia . Safety Data Sheet: PIPERIDINE. ChemSupply Pty Ltd. [Link]

  • Washington State University . Halogenated Solvents Safety Information. Environmental Health & Safety. [Link]

  • Wikipedia . Piperidine. Wikimedia Foundation. [Link]

  • ZaiQi Bio-Tech . 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride. ZaiQi Bio-Tech Co., Ltd. [Link]

  • University of Georgia Environmental Safety Division . EPA Hazardous Waste Codes. University of Georgia. [Link]

  • California Code of Regulations . Appendix III List of Halogenated Organic Compounds. Thomson Reuters Westlaw. [Link]

  • University of Louisville . Chemical Waste Segregation Guidelines. Department of Environmental Health and Safety. [Link]

  • Chemos GmbH & Co. KG . Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [Link]

  • Braun Research Group, Northwestern University . Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]

  • Penta chemicals . Piperidine - Safety Data Sheet. Penta Manufacturing Company. [Link]

  • Jubilant Life Sciences Limited . Piperidine Safety Data Sheet. Jubilant. [Link]

  • MIT Plasma Science and Fusion Center . PSFC Halogenated Solvents Safety. Massachusetts Institute of Technology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Difluorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3,5-Difluorophenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.